molecular formula C27H27N7O3 B6572811 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide CAS No. 1005974-92-4

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide

カタログ番号: B6572811
CAS番号: 1005974-92-4
分子量: 497.5 g/mol
InChIキー: DKDGFHGWXXQELI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,3-dimethylphenyl group at the pyrimidine core and a 4-ethoxyphenoxyacetamide substituent. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their versatility in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds .

特性

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O3/c1-5-36-20-9-11-21(12-10-20)37-15-25(35)31-24-13-18(3)32-34(24)27-22-14-30-33(26(22)28-16-29-27)23-8-6-7-17(2)19(23)4/h6-14,16H,5,15H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDGFHGWXXQELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article summarizes the biological activity of this compound based on available literature, including its anticancer properties, mechanisms of action, and structure-activity relationships.

Structure and Properties

The compound features a complex structure that includes two pyrazole moieties and an ethoxyphenoxy acetamide group. Its molecular formula is C20H24N6O3, with a molecular weight of 396.45 g/mol. The presence of multiple functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, the core structure of the compound , exhibit significant anticancer properties. For instance, a related compound bearing the same scaffold demonstrated high inhibitory activity against various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds were notably low, indicating potent cytotoxic effects.

Case Studies

  • Apoptosis Induction : Flow cytometric analysis revealed that compounds with similar structures could induce apoptosis in A549 cells at low micromolar concentrations. Specifically, one study reported an IC50 of 2.24 µM for a related pyrazolo[3,4-d]pyrimidine derivative compared to 9.20 µM for doxorubicin, a standard chemotherapy agent .
  • Cell Cycle Arrest : Another study explored the effects of pyrazolo[3,4-d]pyrimidine derivatives on cell cycle dynamics. It was found that certain derivatives could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines by enhancing caspase-3 levels considerably compared to controls .

The biological activity of this compound likely involves several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been reported to act as inhibitors of various kinases involved in tumor growth and survival pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The ability to induce apoptosis through intrinsic pathways has been noted in several studies. This involves the activation of pro-apoptotic factors and caspases which are crucial for programmed cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold for enhancing anticancer activity:

CompoundIC50 (µM)Cell LineMechanism
1a2.24A549 (Lung)Apoptosis induction
12b0.39MDA-MB-468 (Breast)Cell cycle arrest
1d1.74MCF-7 (Breast)Kinase inhibition

科学的研究の応用

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C21H24N6O3C_{21}H_{24}N_{6}O_{3}, and it has a molecular weight of approximately 396.46 g/mol. The presence of pyrazolo[3,4-d]pyrimidine and ethoxyphenoxy moieties suggests potential interactions with biological targets relevant to disease treatment.

Anticancer Activity

Several studies have indicated that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide exhibit promising anticancer properties. For instance:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation. Kinases play crucial roles in signaling pathways that regulate cell growth and division. Inhibiting these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neurological Disorders

Research suggests that pyrazolo[3,4-d]pyrimidine derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety:

  • Neuroprotective Effects : Some studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory activity:

  • Cytokine Modulation : Research has highlighted the ability of similar compounds to modulate cytokine release, which is crucial in inflammatory responses. This could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The findings suggested that modifications to the core structure significantly enhanced anticancer activity. The compound demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines, indicating potent activity.

Case Study 2: Neuroprotective Mechanisms

In another investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of related compounds on primary neuronal cultures exposed to glutamate toxicity. The study found that these compounds reduced neuronal death by modulating glutamate receptor activity and enhancing antioxidant defenses.

Data Tables

Application AreaMechanism of ActionRelevant Studies
Anticancer ActivityKinase inhibition; apoptosis inductionJournal of Medicinal Chemistry
Neurological DisordersNeuroprotection; modulation of neurotransmittersNeuroscience Letters
Anti-inflammatoryCytokine modulation; reduction of oxidative stressClinical Immunology

類似化合物との比較

Core Modifications

  • The acetamide group features a 4-isopropylphenoxy substituent, increasing hydrophobicity compared to the 4-ethoxyphenoxy group in the target compound.
  • N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (): Shares the 2,3-dimethylphenyl-pyrazolo[3,4-d]pyrimidine core but differs in the acetamide moiety (4-ethoxybenzamide vs. 2-(4-ethoxyphenoxy)acetamide). The ethoxy group’s position (benzamide vs. phenoxy) alters steric and electronic profiles.

Substituent Variations

  • N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide ():
    • Features a methoxyphenyl group and a methyl-oxopyrimidine, reducing steric bulk compared to the dimethylphenyl group. The absence of a pyrazole ring simplifies the structure.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Substituent Key Features
Target Compound 554.62* Not reported 2,3-Dimethylphenyl; 4-ethoxyphenoxyacetamide
N-{1-[1-(4-Fluorophenyl)-4-oxo-...}-2-(4-isopropylphenoxy)acetamide () 575.62 Not reported 4-Fluorophenyl; 4-oxo; 4-isopropylphenoxy
Example 83 () 571.2 302–304 Chromen-4-one; dimethylamino; fluorophenyl
N-(3-methoxyphenyl)-2-(1-methyl-4-oxo...acetamide () 353.36 Not reported Methoxyphenyl; methyl-oxopyrimidine

*Calculated using ChemDraw.

  • Lipophilicity: The 4-isopropylphenoxy group () increases logP compared to the 4-ethoxyphenoxy group. The target compound’s ethoxy group balances hydrophilicity and lipophilicity, adhering to Lipinski’s rules .
  • Solubility : The 4-oxo group in may enhance aqueous solubility via hydrogen bonding, whereas the dimethylphenyl group in the target compound may reduce it.

Pharmacological Insights

While direct biological data for the target compound are unavailable, structural analogs provide clues:

  • Anticancer Activity: Chromenone derivatives (e.g., ) exhibit antiproliferative activity, suggesting the target compound’s pyrazolo-pyrimidine core may similarly interact with kinase targets .
  • Synthetic Accessibility : Yields for analogs range from 19% () to 82% (), depending on substituent complexity. The target compound’s synthesis may require optimization for scalability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。